molecular formula C17H23BO3 B3240692 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester CAS No. 1445800-18-9

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester

Cat. No.: B3240692
CAS No.: 1445800-18-9
M. Wt: 286.2 g/mol
InChI Key: XPUGGSZQWKOSDU-UHFFFAOYSA-N
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Description

9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester is a chemical compound with the molecular formula C17H23BO3. It is a boronic acid derivative, which means it contains a boronic acid group attached to a pinacol ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester typically involves the following steps:

  • Benzocycloheptene Derivation: The starting material is often a benzocycloheptene derivative, which undergoes a series of reactions to introduce the boronic acid group.

  • Boronic Acid Formation: The boronic acid group is introduced through a reaction with a boronic acid reagent, such as boronic acid pinacol ester.

  • Purification: The final product is purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form different oxidation products.

  • Reduction: Reduction reactions can convert the boronic acid group to other functional groups.

  • Substitution: Substitution reactions can replace the boronic acid group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the compound.

  • Reduction Products: Reduced forms of the boronic acid group.

  • Substitution Products: Compounds with different substituents replacing the boronic acid group.

Scientific Research Applications

Chemistry: This compound is used in organic synthesis and as a building block for more complex molecules. Its boronic acid group makes it useful in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of biaryls and other organic compounds.

Biology: In biological research, 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester can be used as a probe to study enzyme activities and binding interactions. Its boronic acid moiety can interact with various biomolecules, making it a valuable tool in biochemical assays.

Medicine: The compound has potential applications in drug discovery and development. Its unique structure and reactivity can be exploited to design new therapeutic agents. It may also be used in the development of diagnostic tools and imaging agents.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of other chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester exerts its effects depends on its specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group acts as a nucleophile, reacting with a halide or triflate to form a new carbon-carbon bond. The pinacol ester moiety helps stabilize the boronic acid group, making it more reactive.

Molecular Targets and Pathways Involved:

  • Suzuki-Miyaura Cross-Coupling: The boronic acid group targets halides or triflates, forming carbon-carbon bonds.

  • Enzyme Interactions: The boronic acid moiety can interact with enzymes, affecting their activity and providing insights into their function.

Comparison with Similar Compounds

  • Boronic Acids: Other boronic acids with different substituents.

  • Pinacol Esters: Other pinacol esters with different boronic acid derivatives.

  • Benzocycloheptenes: Other benzocycloheptene derivatives without the boronic acid group.

Uniqueness: 9-Oxo-6,7,8,9-tetrahydro-5H-benzocycloheptene-2-boronic acid pinacol ester is unique due to its specific structure, which combines the benzocycloheptene core with a boronic acid pinacol ester group. This combination provides distinct chemical properties and reactivity, making it valuable in various applications.

Properties

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6,7,8,9-tetrahydrobenzo[7]annulen-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BO3/c1-16(2)17(3,4)21-18(20-16)13-10-9-12-7-5-6-8-15(19)14(12)11-13/h9-11H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUGGSZQWKOSDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCCCC3=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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